molecular formula C6H15ClN2O B1452242 2-[(2-Methylpropyl)amino]acetamide hydrochloride CAS No. 1172929-20-2

2-[(2-Methylpropyl)amino]acetamide hydrochloride

Cat. No. B1452242
M. Wt: 166.65 g/mol
InChI Key: ZLUHXPGFOITQPN-UHFFFAOYSA-N
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Description

“2-[(2-Methylpropyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 1172929-20-2 . It has a molecular weight of 166.65 and is also known by its IUPAC name, 2-(isobutylamino)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for “2-[(2-Methylpropyl)amino]acetamide hydrochloride” is 1S/C6H14N2O.ClH/c1-5(2)3-8-4-6(7)9;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(2-Methylpropyl)amino]acetamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

New Salt Formation and Pharmaceutical Applications

A new salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvate, has been identified for use in pharmaceutical compositions and therapeutics, highlighting its potential in drug development processes (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Synthesis and Structural Analysis

The synthesis of derivatives of 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose from D-glucosamine hydrochloride and their structural analysis offers insights into the synthesis of complex molecules for various applications, including potentially medicinal (Hong Liang, T. Grindley, 2004).

Anticonvulsant Properties

Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed their potential anticonvulsant activities, suggesting applications in the treatment of convulsive disorders. The study provides a detailed analysis of the crystal structures and stereochemical comparisons with phenytoin, a known anticonvulsant (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).

Formation in Interstellar Medium

Acetamide compounds, including those similar to "2-[(2-Methylpropyl)amino]acetamide hydrochloride," have been studied for their formation in the interstellar medium (ISM). Such studies provide insights into the chemical complexity of space and the potential for prebiotic chemistry (Lois Foo, Attila Surányi, Andrea Guljas, M. Szőri, J. J. Villar, B. Viskolcz, I. Csizmadia, A. Rágyanszki, B. Fiser, 2018).

Pesticide Potential

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This highlights the application of acetamide derivatives in agricultural science (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).

Deprotection Techniques

Research into the deprotection of secondary acetamides using imidoyl chlorides generated from secondary acetamides and oxalyl chloride provides valuable methods for the synthesis and processing of acetamide derivatives. This work is particularly relevant for the development of new synthetic methodologies (S. Koenig, C. Vandenbossche, Hang Zhao, P. Mousaw, Surendra Singh, R. Bakale, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-methylpropylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-5(2)3-8-4-6(7)9;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUHXPGFOITQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropyl)amino]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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